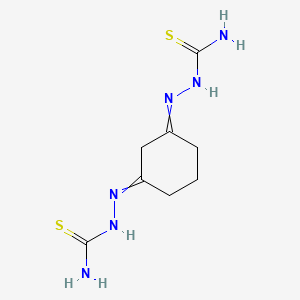
2,2'-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and hydrazine carbothioamide groups
準備方法
The synthesis of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) typically involves the reaction of cyclohexane-1,3-dione with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cycloaddition: It can also undergo cycloaddition reactions, forming new ring structures under specific conditions.
科学的研究の応用
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
作用機序
The mechanism of action of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
類似化合物との比較
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups and reactivity.
Hydrazinecarbothioamide derivatives: These compounds have similar hydrazine carbothioamide groups but may vary in their overall structure and applications .
The uniqueness of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59871-53-3 |
|---|---|
分子式 |
C8H14N6S2 |
分子量 |
258.4 g/mol |
IUPAC名 |
[[3-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-2-1-3-6(4-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
InChIキー |
WDAMBCODUKCWLQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NNC(=S)N)CC(=NNC(=S)N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



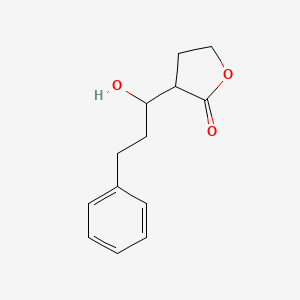
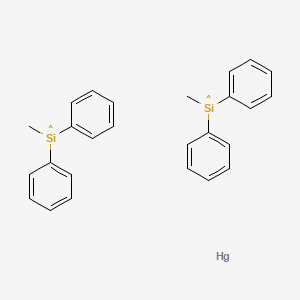
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
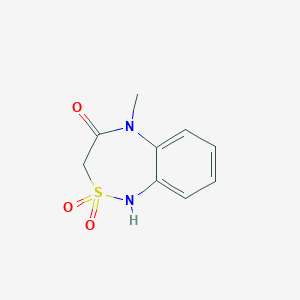

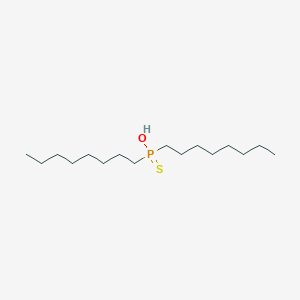
![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
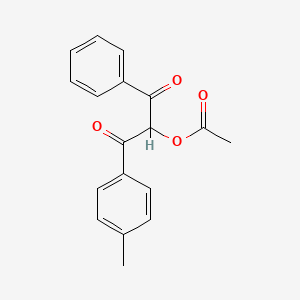
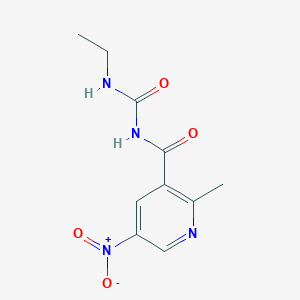
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
